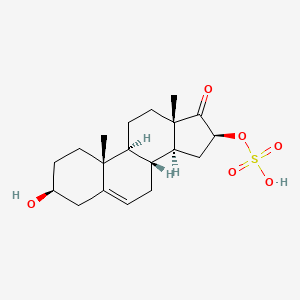

16beta-OH-Dhea sulfate

Description

Contextualization within the Steroidome and Endocrine System

16β-OH-DHEA sulfate (B86663) is a steroid hormone that exists within the vast and intricate network of the human steroidome—the complete set of steroids produced in an organism. Its primary origin is the adrenal cortex, with evidence suggesting probable secretion from the gonads as well. nih.gov The production and circulation of this compound are deeply integrated with the endocrine system, particularly the adrenal glands, which are responsible for synthesizing a wide array of essential hormones. medlineplus.govclevelandclinic.org

The parent compound, dehydroepiandrosterone (B1670201) sulfate (DHEA-S), is the most abundant circulating steroid hormone in humans, serving as a vast reservoir for the production of other steroids. karolinum.czufl.edu 16β-OH-DHEA sulfate is a direct metabolite of DHEA and its sulfated form, DHEA-S. oup.comsav.sk Its presence and concentration in the body are influenced by the hypothalamic-pituitary-adrenal (HPA) axis, with hormones like adrenocorticotropin (ACTH) stimulating its release. nih.govdroracle.ai

Plasma levels of 16β-OH-DHEA exhibit a distinct life-course pattern, rising sharply during adolescence, peaking between the ages of 15 and 19, and then gradually declining throughout adult life. nih.gov This dynamic profile underscores its relevance in the age-related shifts within the endocrine system.

Fundamental Role as a Steroid Metabolite and Precursor

The fundamental role of 16β-OH-DHEA sulfate is that of a metabolic intermediate in the complex pathways of steroidogenesis. It is formed through the hydroxylation of dehydroepiandrosterone (DHEA) at the 16β-position, a significant metabolic reaction. sav.sk Research indicates that circulating DHEA sulfate is the main precursor to urinary 16β-OH-DHEA sulfate. oup.com

While its isomeric counterpart, 16α-OH-DHEA sulfate, is well-documented as a crucial precursor for the placental production of estriol (B74026) during pregnancy hmdb.caresearchgate.netwikipedia.org, the subsequent metabolic fate of 16β-OH-DHEA sulfate is a subject of ongoing research. As a metabolite, its formation represents a key step in the peripheral conversion of the abundant DHEA-S pool into other downstream steroid products. The enzymatic processes governing its creation and further metabolism are integral to understanding the full scope of steroid pathways in various physiological and pathological states.

Rationale for Advanced Investigation of its Biological Significance

The rationale for the advanced investigation of 16β-OH-DHEA sulfate stems from its association with several pathological conditions and its potential as a biomarker for adrenal function. Studies have identified altered levels of this steroid in various clinical contexts, prompting deeper scientific inquiry.

One significant area of research is its potential connection to hypertension. Some studies have reported that individuals with essential hypertension, especially those with low renin levels, excrete increased amounts of 16β-OH-DHEA sulfate. oup.com This has led to suggestions that the compound might be involved in the hypertensive process. nih.gov However, other research did not find elevated plasma levels in patients with low-renin essential hypertension, indicating a need for further clarification. nih.gov

Furthermore, plasma concentrations of 16β-OH-DHEA are known to be elevated in conditions characterized by adrenal overactivity, such as:

Cushing's disease nih.govdroracle.ai

Ectopic ACTH-producing tumors nih.govdroracle.ai

Congenital adrenal hyperplasia nih.govdroracle.ai

Normal pregnancy and pregnancies complicated by toxemia nih.gov

Conversely, its levels are markedly low in patients with primary hypoadrenocorticism (Addison's disease). researchgate.net The compound's responsiveness to ACTH stimulation and dexamethasone (B1670325) suppression further solidifies its status as a marker of adrenocortical activity. nih.govdroracle.ai While early investigations into its direct mineralocorticoid (blood pressure regulating) activity found it to be negligible researchgate.net, there is a hypothesis that it may modulate the action or metabolism of other, more potent steroids. nih.gov These findings collectively provide a strong impetus for continued research to fully elucidate the biological significance of 16β-OH-DHEA sulfate.

Data Tables

Table 1: Plasma Levels of 16β-OH-DHEA in Normal Subjects by Age

| Age Group (Years) | Mean Plasma Level (pg/mL) | Standard Error (SE) |

| 7-11 | 192 | +/- 54 |

| 15-19 | 395 | +/- 22 |

| 20-39 | 330 | +/- 29 |

| 40-59 | 291 | +/- 35 |

| >60 | 124 | +/- 20 |

Data sourced from a 1980 study on plasma 16beta-hydroxydehydroepiandrosterone (B3364497) levels. nih.gov

Table 2: Conditions Associated with Altered 16β-OH-DHEA Levels

| Condition | Observed Change in 16β-OH-DHEA Levels |

| Cushing's Disease | Elevated nih.govdroracle.ai |

| Ectopic ACTH-Producing Tumor | Elevated nih.govdroracle.ai |

| Congenital Adrenal Hyperplasia | Elevated nih.govdroracle.ai |

| Pregnancy (Normal and with Toxemia) | Elevated nih.gov |

| Essential Hypertension (Low Renin) | Elevated (in urine) oup.com / Not Elevated (in plasma) nih.gov |

| Primary Hypoadrenocorticism | Distinctly Low researchgate.net |

Structure

3D Structure

Properties

CAS No. |

28905-55-7 |

|---|---|

Molecular Formula |

C19H28O6S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,16S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H28O6S/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(17(19)21)25-26(22,23)24/h3,12-16,20H,4-10H2,1-2H3,(H,22,23,24)/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

UNURIUSTYBXRLV-HLUDHZFRSA-N |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)OS(=O)(=O)O)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)OS(=O)(=O)O)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)OS(=O)(=O)O)C)O |

Synonyms |

16 alpha-OH-DHEA-sulfate 16 beta-hydroxydehydroepiandrosterone sulfate 16-hydroxydehydroepiandrosterone sulfate 16-hydroxydehydroepiandrosterone sulfate, (3beta)-isomer 16-hydroxydehydroepiandrosterone sulfate, (3beta,16alpha)-isomer 16-hydroxydehydroepiandrosterone sulfate, 3-(sulfooxy)-(3beta,16alpha)-isomer 16-hydroxydehydroepiandrosterone sulfate, 3-(sulfooxy)-(3beta,16alpha)-isomer, 3H-labeled 16-hydroxydehydroepiandrosterone sulfate, 3-(sulfooxy)-(3beta,16beta)-isomer 16-hydroxydehydroepiandrosterone sulfate, monoammonium salt, 3-(sulfooxy)-(3beta,16alpha)-isomer 16-hydroxydehydroepiandrosterone sulfate, monosodium salt, 3-(sulfooxy)-(3beta,16alpha)-isomer 16beta-OH-DHEA sulfate |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Dynamics of 16beta Oh Dhea Sulfate

Endogenous Formation from Dehydroepiandrosterone (B1670201) (DHEA)

The primary pathway to 16β-OH-DHEA sulfate (B86663) begins with its parent compound, DHEA. This conversion is a multi-step process involving specific enzymatic reactions that occur in various tissues. A significant portion of DHEA is known to be hydroxylated at the C16 position, resulting in both 16α- and 16β-hydroxyderivatives. researchgate.netkarolinum.cz

Enzymatic Hydroxylation at the 16th Carbon Position

The introduction of a hydroxyl group onto the 16th carbon of the DHEA molecule is a critical metabolic reaction catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily of monooxygenases. sav.sk This hydroxylation reaction is a concurrent metabolic fate for DHEA and its precursors, alongside other modifications like 7-hydroxylation. sav.skresearchgate.net The enzymes responsible for this transformation are classified as EC 1.14.14.1, or unspecific monooxygenases, which incorporate an atom of molecular oxygen into the steroid substrate. sav.sk Studies using human liver microsomal fractions have identified specific CYP enzymes involved in DHEA hydroxylation. nih.govresearchgate.net

Stereospecificity and Regioselectivity of Hydroxylation Reactions

The enzymatic hydroxylation of DHEA is characterized by a high degree of stereo- and regioselectivity, which accounts for the diversity of metabolites formed. nih.govresearchgate.net While 16α-hydroxylation is often the more predominant reaction, 16β-hydroxylation also occurs. sav.sknih.gov Research on human fetal liver homogenates demonstrated a clear preference for the formation of the 16α-epimer over the 16β-epimer from dehydroepiandrosterone sulphate. The yield for conversion to 16α-hydroxydehydroepiandrosterone 3-sulphate was 24.4%, whereas the yield for the 16β epimer was significantly lower at 1.8%. nih.gov This indicates a distinct stereospecific preference of the involved enzymes. The specific cytochrome P450 isoforms present in a given tissue determine the primary metabolite produced. nih.govresearchgate.net For instance, in adult liver microsomes, CYP3A4 and CYP3A5 are responsible for producing 16α-hydroxy-DHEA, while the fetal/neonatal form, CYP3A7, primarily yields this metabolite. nih.govmedchemexpress.comcaymanchem.comlipidmaps.org The mechanisms governing the formation of the 16β-epimer are less characterized but are understood to be a function of this same enzymatic selectivity.

Tissue-Specific Biosynthesis in Adrenal Glands, Liver, and Fetal Organs

The biosynthesis of 16-hydroxylated DHEA metabolites is not confined to a single organ but occurs in several specific tissues. The liver, particularly the fetal liver, is a primary site for this reaction. sav.sknih.gov The fetal liver contains a high concentration of the enzyme CYP3A7, which actively hydroxylates DHEA and its sulfated form, DHEA-S, at the 16α-position as part of the pathway to estriol (B74026) synthesis. europa.euresearchgate.net Studies have explicitly demonstrated the capacity of human fetal liver homogenates to produce both 16α- and 16β-hydroxydehydroepiandrosterone 3-sulphates. nih.gov The adrenal cortex is another significant site for the 16-hydroxylation of DHEA. sav.skresearchgate.net DHEA is produced in the zona reticularis of the adrenal cortex, and subsequent metabolism, including hydroxylation, can occur within the same gland or in peripheral tissues after its release into circulation. wikipedia.orgnih.gov

Precursor Relationships within the Δ5-Steroidogenic Pathway

The synthesis of 16β-OH-DHEA sulfate is deeply embedded within the Δ5-steroidogenic pathway, which begins with cholesterol and proceeds through a series of intermediates. Understanding the flow of precursors is essential to contextualizing its formation.

Dehydroepiandrosterone Sulfate (DHEA-S) as a Major Circulating Precursor

Dehydroepiandrosterone sulfate (DHEA-S) is the most abundant circulating steroid in humans and serves as a large reservoir for the production of other steroids. sav.sknih.govimmunotech.cz It is formed from DHEA primarily in the adrenal glands and liver through the action of sulfotransferase enzymes. immunotech.cz DHEA-S can be converted back to DHEA in various tissues by steroid sulfatase, making its large circulating pool readily available for further metabolism. nih.govimmunotech.cz Research has identified circulating DHEA-S as the major precursor for urinary 16β-OH DHEA sulfate. oup.com This is further supported by in-vitro studies where DHEA-S was used as the substrate to demonstrate 16β-hydroxylation by human fetal liver enzymes. nih.gov

Contributions from 17-OH Pregnenolone and Other Intermediates

Research Findings

Table 1: Cytochrome P450 Enzymes in DHEA Hydroxylation (Human)

| Enzyme | Tissue Predominance | Major Hydroxylated DHEA Metabolites |

|---|---|---|

| CYP3A4 | Adult Liver | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 16α-hydroxy-DHEA |

| CYP3A5 | Adult Liver | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 16α-hydroxy-DHEA |

| CYP3A7 | Fetal/Neonatal Liver | 16α-hydroxy-DHEA, 7β-hydroxy-DHEA |

Source: Adapted from Miller et al. (2004) nih.govresearchgate.net

Table 2: Yields of 16-Hydroxylated Epimers from DHEA-S in Human Fetal Liver

| Product | Yield of Conversion (%) |

|---|---|

| 16α-hydroxydehydroepiandrosterone 3-sulphate | 24.4 |

| 16β-hydroxydehydroepiandrosterone 3-sulphate | 1.8 |

Source: Adapted from Wynne & Renwick (1976) nih.gov

Compound Names

Metabolic Transformations and Fates of 16beta Oh Dhea Sulfate

Sulfation and Desulfation Processes

The balance between sulfation and desulfation is a critical control mechanism for regulating the biological availability and activity of steroids. This process involves the interconversion between the sulfated, generally inactive form, and the unconjugated, active steroid.

Dehydroepiandrosterone (B1670201) (DHEA) is primarily produced by the adrenal glands, gonads, and brain from cholesterol. hmdb.camedscape.com Before entering circulation, it is extensively sulfated into DHEA sulfate (B86663) (DHEA-S). This conversion is catalyzed by sulfotransferase enzymes (SULTs), particularly SULT2A1, which transfers a sulfonate group to the C3β position of DHEA. hmdb.camedscape.com This process renders the molecule more water-soluble and creates a large circulating reservoir of a hormonally inert precursor that can be activated in peripheral tissues. bioscientifica.com

The reverse reaction, the hydrolysis of steroid sulfates back to their unconjugated forms, is carried out by the enzyme steroid sulfatase (STS). bioscientifica.com This enzyme is crucial for local tissue activation of steroids. Research indicates that circulating DHEA-S is the main precursor of urinary 16β-OH-DHEA sulfate. oup.comresearchgate.net This suggests that DHEA-S is hydroxylated at the 16β position by cytochrome P450 monooxygenases to form 16β-OH-DHEA sulfate. sav.sk The subsequent removal of the sulfate group by STS in various tissues would then yield unconjugated 16β-OH-DHEA, making it available for further metabolism.

Table 1: Key Enzymes in Sulfation and Desulfation

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Sulfotransferase 2A1 | SULT2A1 | Adds a sulfate group (sulfation) | DHEA | DHEA-S |

| Steroid Sulfatase | STS | Removes a sulfate group (desulfation/hydrolysis) | DHEA-S, 16β-OH-DHEA-S | DHEA, 16β-OH-DHEA |

| Cytochrome P450 Family | CYP | Adds a hydroxyl group (hydroxylation) | DHEA-S | 16β-OH-DHEA-S |

Enzymatic Sulfation of DHEA to DHEA-S

Subsequent Conversion to Downstream Steroid Hormones

Once desulfated, 16β-OH-DHEA can potentially enter pathways leading to the formation of other steroid hormones, most notably estrogens, through the action of the enzyme aromatase.

During pregnancy, the formation of estriol (B74026) is a key indicator of fetal well-being. The predominant and well-documented pathway for estriol synthesis involves the 16α-hydroxylation of DHEA-S. sav.sksalimetrics.com In this pathway, DHEA-S produced by the fetus is hydroxylated in the fetal liver to 16α-OH-DHEA-S. salimetrics.comhmdb.ca This compound is then transported to the placenta, where it is desulfated by STS and subsequently converted by aromatase into estriol. sav.skmdpi.comnih.gov

The role of the 16β-isomer in this process is significantly less defined. While both 16α- and 16β-hydroxylated metabolites of DHEA are recognized, the pathway via 16α-OH-DHEA-S is the major route for placental estriol production. sav.skkarolinum.cz

The feto-placental unit is a highly active site for steroid metabolism, possessing robust sulfatase and aromatase activity. sav.skmdpi.com Studies of amniotic fluid at mid-gestation have detected comparable concentrations of both 16β-OH-DHEA and 16α-OH-DHEA, which suggests that 16β-hydroxylase enzyme activity is indeed present in the feto-placental unit. postersessiononline.eu

Despite the presence of the 16β-OH-DHEA precursor, its subsequent aromatization into a corresponding 16β-hydroxylated estrogen is not a well-established or significant pathway compared to the efficient aromatization of 16α-hydroxylated androgens into estriol. sav.skresearchgate.net The body can convert DHEA into estrogen through aromatization, but the efficiency of this process for 16β-hydroxylated compounds appears to be low. droracle.aiwebmd.com

Table 2: Comparison of 16-Hydroxylated Pathways to Estriol

| Feature | 16α-Hydroxy Pathway | 16β-Hydroxy Pathway |

| Precursor | 16α-OH-DHEA-S | 16β-OH-DHEA-S |

| Key Location | Fetal Liver, Placenta | Feto-Placental Unit |

| End Product | Estriol (major pathway) | 16β-hydroxylated estrogens (minor or undefined pathway) |

| Significance | Major contributor to pregnancy-related estriol. sav.sksalimetrics.com | Not considered a significant pathway for estriol synthesis. |

Formation of 16-Hydroxylated Estrogens (e.g., Estriol)

Alternative Metabolic Routes and Conjugation (e.g., Glucuronidation)

Beyond potential conversion to estrogens, 16β-OH-DHEA and its sulfated form are subject to other metabolic transformations, primarily aimed at facilitating their excretion from the body.

Studies have identified two major alternative fates for this compound. The first is conjugation with glucuronic acid. Urinary analysis has revealed the presence of both 16β-OH-DHEA sulfate and 16β-OH-DHEA glucuronide. oup.com The precursors for the glucuronide conjugate are more varied than for the sulfate, originating from DHEA, DHEA-S, and 17-OH pregnenolone. oup.comresearchgate.net This glucuronidation represents a classic phase II detoxification pathway, increasing the water solubility of the steroid metabolite to aid in its renal clearance.

A second, distinct metabolic route has been observed for the unconjugated form, 16β-OH-DHEA. This compound is reportedly subject to rapid conversion in the serum, though the specific products of this conversion are still under investigation. One identified metabolite is 5-androstene-3beta, 17beta-diol 16-one.

Table 3: Alternative Fates of 16β-OH-DHEA Sulfate

| Pathway | Description | Precursor(s) | End Product(s) |

| Conjugation | Addition of a glucuronic acid molecule to facilitate excretion. | DHEA, DHEA-S, 17-OH Pregnenolone | 16β-OH-DHEA glucuronide |

| Conversion | Rapid enzymatic transformation of the unconjugated form in serum. | 16β-OH-DHEA | 5-androstene-3beta, 17beta-diol 16-one |

Compound Nomenclature

| Abbreviation / Common Name | Full Chemical Name |

| 16β-OH-DHEA | 16β-Hydroxydehydroepiandrosterone |

| 16β-OH-DHEA-S | 16β-Hydroxydehydroepiandrosterone sulfate |

| 16α-OH-DHEA | 16α-Hydroxydehydroepiandrosterone |

| 16α-OH-DHEA-S | 16α-Hydroxydehydroepiandrosterone sulfate |

| 5-androstene-3beta, 17beta-diol 16-one | 5-androstene-3β,17β-diol-16-one |

| DHEA | Dehydroepiandrosterone (3β-Hydroxyandrost-5-en-17-one) |

| DHEA-S | Dehydroepiandrosterone sulfate |

| Estriol | Estra-1,3,5(10)-triene-3,16α,17β-triol |

| 17-OH Pregnenolone | 17α-Hydroxypregnenolone |

| STS | Steroid sulfatase |

| SULT2A1 | Sulfotransferase 2A1 |

| CYP | Cytochrome P450 |

Enzymatic Regulation of 16beta Oh Dhea Sulfate Metabolism

Hydroxylase Enzyme Systems

The initial step in the formation of 16β-OH-DHEA involves the introduction of a hydroxyl group at the 16β position of the DHEA molecule. This reaction is catalyzed by specific members of the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver.

In rats, specific cytochrome P450 isoforms are responsible for the 16-hydroxylation of C19 steroids, although much of the specific research has focused on substrates like testosterone (B1683101) and androstenedione (B190577) as markers for enzyme activity.

CYP2B1: This enzyme is associated with androstenedione 16β-hydroxylase activity. nih.govnih.gov Studies in rats have shown that neonatal exposure to phenobarbital (B1680315) can cause a significant overinduction of CYP2B1 and its catalytic activity, measured as androstenedione 16β-hydroxylation. nih.gov The inducibility of CYP2B1 shows a sex difference, being less pronounced in adult female rats due to the influence of an intact ovary. nih.gov Testosterone 16β-hydroxylation is also a recognized marker for CYP2B1/2 activity. oup.comnih.gov

CYP3A: Members of the CYP3A subfamily are implicated in the 16β-hydroxylation of testosterone. nih.govresearchgate.netnih.gov Specifically, rat CYP3A18 is known to catalyze the 16-beta-hydroxylation of testosterone. uniprot.org Exposure to certain peroxisome proliferators can lead to increased 16β-testosterone hydroxylase activity, which is linked to alterations in CYP3A enzymes. nih.gov While DHEA administration to rats is known to induce CYP3A23, its specific role in 16β-hydroxylation of DHEA has not been fully elucidated. nih.gov

CYP2C11: This male-specific rat liver enzyme is primarily known for its role in the 2α- and 16α-hydroxylation of testosterone and is not generally associated with 16β-hydroxylation. oup.comnih.gov

CYP2D1: There is currently limited information from the provided research findings directly linking CYP2D1 to the 16β-hydroxylation of DHEA or other C19 steroids.

It is important to note that another cytochrome P450 enzyme, CYP11A1, traditionally known for cholesterol side-chain cleavage, has also been shown to possess 16β-hydroxylase activity towards DHEA. researchgate.net

| Enzyme | Associated 16β-Hydroxylation Activity (Substrate) | Key Research Findings |

|---|---|---|

| CYP2B1 | Androstenedione, Testosterone | Activity is inducible by phenobarbital and shows sex-dependent differences in rats. nih.govnih.gov |

| CYP3A | Testosterone | Activity can be altered by exposure to peroxisome proliferators. nih.gov Rat CYP3A18 specifically performs this reaction. uniprot.org |

| CYP2C11 | N/A (Primarily 16α-hydroxylation) | Associated with 16α-hydroxylation of testosterone. oup.comnih.gov |

| CYP3A23 | Not specified for 16β-hydroxylation | Expression is induced by DHEA and certain chemical inducers like metyrapone. nih.gov |

Detailed kinetic studies providing specific Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) values for the 16β-hydroxylation of DHEA sulfate (B86663) by the specified rat CYP enzymes are not extensively detailed in the available research. However, studies on related reactions provide insight into the efficiency of these enzymatic processes.

For instance, research on human placental steroid sulfatase demonstrated competitive inhibition between the hydrolysis of DHEA sulfate and 16α-hydroxy-DHEA sulfate, with the Kₘ value for the 16α-hydroxylated compound being approximately tenfold higher than that of DHEA sulfate, suggesting it is a less preferred substrate for the sulfatase. nih.gov While this pertains to sulfatase activity on the alpha isomer, it highlights that hydroxylation at the C16 position significantly alters the steroid's interaction with enzymes.

Studies on enzyme induction show significant increases in 16β-hydroxylase activity. For example, treatment of rats with the HIV protease inhibitor SD894 resulted in a 3-fold increase in testosterone 16β-hydroxylation. nih.gov Similarly, the inducer 3-benzoylpyridine (B1664120) caused a pronounced increase in androstenedione 16β-hydroxylase activity. nih.gov These findings, while not providing specific kinetic parameters, demonstrate the dynamic regulation of 16β-hydroxylase activity.

Role of Cytochrome P450 Enzymes (CYP3A23, CYP2B1, CYP2C11, CYP2D1) in Hydroxylation

Sulfotransferase and Sulfatase Activities

Once 16β-OH-DHEA is formed, it can undergo sulfation to become 16β-OH-DHEA sulfate. This process is reversible, with sulfatases catalyzing the removal of the sulfate group. This balance between sulfation and desulfation is critical for regulating the bioavailability and transport of the steroid.

The sulfation of DHEA and its hydroxylated metabolites is primarily carried out by cytosolic sulfotransferase enzymes.

SULT2A1: This enzyme, also known as DHEA sulfotransferase, is the main enzyme responsible for the sulfation of DHEA to DHEA sulfate (DHEAS). iiab.meresearchgate.net SULT2A1 is highly expressed in the adrenal cortex and liver. researchgate.net It exhibits broad substrate specificity and is capable of sulfating a wide variety of hydroxysteroids. nih.gov Evidence suggests that SULT2A1's active site can accommodate monosulfated steroids, indicating it is likely the enzyme responsible for the sulfation of 16β-OH-DHEA at the 3β-hydroxyl group to form 16β-OH-DHEA sulfate. bioscientifica.com The presence of 16β-hydroxydehydroepiandrosterone in infant urine further implies that it is sulfated to facilitate excretion. sav.skdntb.gov.ua

SULT1E1: This enzyme, also known as estrogen sulfotransferase, can also sulfate DHEA, although to a lesser extent than SULT2A1. iiab.me

The sulfation reaction requires an activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.netnih.gov

Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of steroid sulfates, converting them back to their unconjugated forms. frontiersin.orgresearchgate.net This action is crucial for the intracrine production of active steroids in peripheral tissues. frontiersin.org DHEA-S serves as a large circulating reservoir, and its hydrolysis by STS releases DHEA for further metabolism into active androgens and estrogens. bioscientifica.comfrontiersin.org

Given that 16β-OH-DHEA sulfate is found in circulation, it is a substrate for STS. The hydrolysis of 16β-OH-DHEA sulfate by STS would regenerate 16β-OH-DHEA within target cells, allowing for its further metabolism or local action. The dynamics of STS play a pivotal role in modulating the levels of unconjugated steroids, thereby influencing steroid hormone action in various tissues. sav.sk

Dehydroepiandrosterone (B1670201) Sulfotransferases (SULT2A1, SULT1E1)

Modulation by Endocrine and Cellular Regulatory Factors

The enzymatic pathways governing 16β-OH-DHEA sulfate metabolism are regulated by a complex network of endocrine signals and cellular factors, which can alter enzyme expression and activity.

| Enzyme Family | Regulatory Factor | Effect | Reference |

|---|---|---|---|

| CYP2B | Ovarian Hormones (in female rats) | Inhibit phenobarbital induction | nih.gov |

| Growth Hormone | Inhibits phenobarbital induction | nih.gov | |

| CYP3A23 | Metyrapone, 3-Benzoylpyridine | Induction of mRNA | nih.gov |

| CYP2C11 | Peroxisome Proliferator Activators (via PPARα) | Down-regulation/Decrease in activity | nih.gov |

| SULT2A1 | Nuclear Receptors (FXR, PXR, CAR) | Decreased expression/activity | nih.gov |

| STS (precursor pool) | Hypothalamic-Pituitary-Adrenal (HPA) Axis (ACTH) | Controls production of DHEA/DHEA-S | immunotech.cz |

Nuclear receptors also play a crucial role. Peroxisome proliferator-activated receptor alpha (PPARα) activators down-regulate the male-specific CYP2C11 in rats. nih.gov The expression and activity of the primary DHEA sulfotransferase, SULT2A1, can be decreased by the activation of nuclear receptors such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR). nih.gov

Molecular and Cellular Mechanisms of 16beta Oh Dhea Sulfate Action

Steroid Receptor-Mediated Interactions

Genomic actions of steroids are traditionally mediated by their binding to and activation of intracellular nuclear receptors, which then function as transcription factors to regulate gene expression. The interaction of 16β-OH-DHEA sulfate (B86663) with these receptors appears to be distinct from that of DHEA's other metabolites.

Research indicates that 16β-OH-DHEA itself demonstrates a notable lack of affinity for classical estrogen receptors. In vitro binding studies using rat kidney slices found that 16β-OH-DHEA showed no significant affinity for estradiol (B170435) binding sites. researchgate.net This suggests that any biological effects of this specific metabolite are likely not mediated by direct binding to and activation of estrogen receptors. This is in contrast to its parent compound, DHEA, which can be metabolized into active estrogens like estradiol, subsequently activating both ERα and ERβ. nih.govfrontiersin.org The 16α-hydroxy isomer of DHEA sulfate has also been shown to bind and activate the beta estrogen receptor. researchgate.net

Similar to its interaction with estrogen receptors, 16β-OH-DHEA shows negligible direct interaction with the androgen receptor. The same in vitro binding studies demonstrated that 16β-OH-DHEA had no significant affinity for dihydrotestosterone (B1667394) (DHT) binding sites. researchgate.net This finding suggests that it does not function as a direct androgen. The broader androgenic effects associated with DHEA administration stem from its conversion to more potent androgens such as testosterone (B1683101) and DHT, a pathway that does not appear to be a primary function of the 16β-hydroxy metabolite. biosynth.comresearchgate.net

Beyond classical sex hormone receptors, DHEA and its metabolites are known to interact with a variety of "orphan" nuclear receptors that play key roles in metabolism and xenobiotic detoxification. These include the Peroxisome Proliferator-Activated Receptor alpha (PPARα), the Pregnane (B1235032) X Receptor (PXR), and the Constitutive Androstane (B1237026) Receptor (CAR). nih.gov

PPARα: Studies have shown that the biological effects of DHEA, such as peroxisome proliferation in rodents, require PPARα. nih.govmedicinacomplementar.com.br However, DHEA itself does not appear to activate PPARα directly in a ligand-dependent manner. nih.govmedicinacomplementar.com.br

PXR: DHEA and its metabolites, androstenediol (B1197431) (ADIOL) and androstenedione (B190577) (ADIONE), have been identified as activators of PXR, although they are considered relatively weak. nih.govresearchgate.net DHEA activates both human and rodent PXR, with different metabolites showing varying affinities for each species' receptor. nih.gov

CAR: Research has demonstrated that DHEA can activate CAR, leading to the induction of genes like CYP2B6. researchgate.net This activation represents another mechanism by which DHEA can influence the expression of metabolic enzymes. researchgate.netdtic.mil

Currently, specific research delineating the direct interaction of 16β-OH-DHEA sulfate with PPARα, PXR, or CAR is not available. The established effects are attributed to DHEA and its other major metabolites.

Table 1: Interaction of DHEA and its Metabolites with Nuclear Receptors

| Compound | Receptor | Effect | Reference |

| DHEA / DHEA Sulfate | PPARα | Required for in vivo effects (peroxisome proliferation), but not a direct ligand-dependent activator. | nih.govmedicinacomplementar.com.br |

| DHEA | PXR | Activator (human and rodent). | nih.govresearchgate.net |

| Androstenediol (ADIOL) | PXR | Activator (rodent PXR, but not human PXR). | nih.gov |

| Androstenedione (ADIONE) | PXR | Activator (human and rodent). | nih.gov |

| DHEA | CAR | Activator; induces target genes like CYP2B6. | researchgate.net |

Androgen Receptor (AR) Modulation

Non-Genomic Signaling Pathways and Membrane Interactions

In addition to genomic actions that modify gene transcription, many steroids, including DHEA and DHEA-S, can elicit rapid, non-genomic effects by interacting with membrane-bound receptors and modulating intracellular signaling cascades. nih.govbiosynth.com

DHEA and its sulfated ester, DHEA-S, are well-characterized as neuroactive steroids that can significantly modulate the activity of several key neurotransmitter receptors in the central nervous system. nih.gov

GABA-A Receptors: DHEA and DHEA-S act as negative allosteric modulators of GABA-A receptors. nih.govnsf.govwikipedia.org By antagonizing these primary inhibitory receptors in the brain, they can produce an excitatory effect. nih.gov

NMDA Receptors: In contrast to their effect on GABA-A receptors, DHEA and DHEA-S are positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory. nih.govbiosynth.comnsf.gov This interaction potentiates glutamatergic activity. irb.hr

Sigma-1 Receptors: Both DHEA and DHEA-S are known to be agonists of the sigma-1 receptor, a unique intracellular protein involved in modulating calcium signaling and neurotransmitter release. biosynth.comwikipedia.orgirb.hr

While these interactions are well-established for DHEA and DHEA-S, it is currently unknown whether 16β-OH-DHEA sulfate possesses similar neuroactive properties or interacts with these neurotransmitter receptors.

Table 2: Neurotransmitter Receptor Modulation by DHEA and DHEA-S

| Receptor | Modulatory Effect of DHEA/DHEA-S | Reference |

| GABA-A Receptor | Negative Allosteric Modulator (Antagonist) | nih.govnsf.govwikipedia.orgfrontiersin.org |

| NMDA Receptor | Positive Allosteric Modulator | nih.govbiosynth.comnsf.govwikipedia.org |

| Sigma-1 Receptor | Agonist | biosynth.comwikipedia.orgirb.hrresearchgate.net |

DHEA can trigger rapid cellular responses by activating specific signaling pathways through membrane-associated receptors. One of the most well-described non-genomic actions is the stimulation of nitric oxide (NO) synthesis in vascular endothelial cells. This effect is mediated by a high-affinity, G-protein coupled membrane receptor specific for DHEA. nih.gov Activation of this receptor initiates a signaling cascade that involves tyrosine kinase and the MEK inhibitor, ultimately leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). nih.gov This pathway is notably independent of changes in cytosolic calcium concentrations. nih.gov

Furthermore, DHEA has been shown to influence other critical signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt cascade, which is involved in cell survival and metabolism. irb.hr In the brain, DHEA-S can trigger cascades involving protein kinase A (PKA) to enhance neurotransmitter release. researchgate.net The extent to which 16β-OH-DHEA sulfate participates in or initiates these or other rapid, non-genomic signaling events has yet to be determined by scientific research.

Modulation of Neurotransmitter Receptors (e.g., GABA-A, NMDA, Sigma-1 Receptors)

Influence on Cellular Processes and Homeostasis (e.g., lipid metabolism, immune cell function)

The influence of 16β-hydroxydehydroepiandrosterone sulfate (16β-OH-DHEA sulfate) on cellular processes and homeostasis is an area of ongoing research. While direct studies on this specific metabolite are limited, the broader activities of its parent compound, dehydroepiandrosterone (B1670201) (DHEA), and its sulfated form (DHEA-S) provide a framework for understanding its potential roles. DHEA and its metabolites are known to participate in a variety of biological effects, including the modulation of lipid metabolism and immune function. nih.gov

Influence on Lipid Metabolism

While direct evidence detailing the specific role of 16β-OH-DHEA sulfate in lipid metabolism is not extensively documented, studies on DHEA and its other hydroxylated metabolites suggest a potential influence. DHEA itself has been shown in rodent models to have beneficial effects on lowering body fat. nih.gov A significant portion of DHEA is hydroxylated at the C7 and C16 positions. researchgate.net The 7-oxygenated metabolites of DHEA, in particular, are noted for their anti-glucocorticoid action, which is considered a factor in fat deposition processes. researchgate.net

Research has demonstrated that administration of DHEA to rats can induce significant changes in liver enzymes involved in fatty acid metabolism. For instance, it can lead to a 17-fold induction of lauric acid metabolism, which is associated with the P4504A family of enzymes. nih.gov Furthermore, DHEA treatment has been shown to decrease the expression of 11β-HSD1, an enzyme linked to alterations in lipid and carbohydrate metabolism, in both liver cells and preadipocytes. nih.gov

Although DHEA is largely found in circulation as DHEA-S, the balance between the sulfated and unsulfated forms is crucial and regulated by tissue-specific enzymes, determining whether DHEA is stored or metabolized further. nih.gov The hydroxylation of DHEA at the 16α-position is a concurrent metabolic reaction to 7-hydroxylation. researchgate.net This 16α-OH-DHEA is a known precursor to 16α-hydroxylated estrogens, which have their own metabolic implications. researchgate.net Given that 16β-hydroxylation is an alternative metabolic pathway, it is plausible that 16β-OH-DHEA sulfate also plays a role in the complex network regulating lipid homeostasis, though its precise mechanisms remain to be fully elucidated.

Influence on Immune Cell Function

The immunomodulatory properties of DHEA and DHEA-S are well-documented, suggesting that their metabolites, including 16β-OH-DHEA sulfate, may also participate in regulating immune responses. Aging is associated with a decline in both DHEA production and immune function, and studies have explored whether DHEA administration can counteract this immunosenescence. nih.govcas.cz

In vitro studies have indicated that DHEA can inhibit the production of interleukin-6 (IL-6) by mononuclear cells, a cytokine that is often elevated with age. cas.cz DHEA is also thought to exert its effects through an anti-glucocorticoid action, which can impact the local and systemic immune system. cas.cz Furthermore, DHEA and DHEA-S have been shown to inhibit staurosporine-induced early apoptosis in human peripheral blood lymphocytes, a mechanism that is independent of androgen or estrogen receptors. nih.gov This suggests a direct role in maintaining lymphocyte homeostasis. nih.gov

Studies in human cells indicate that DHEA promotes a Th1 cytokine profile by acting as a transcriptional activator of the IL-2 gene in CD4+ cells. frontiersin.org Low levels of DHEA-S have been associated with changes in the immune cell repertoire, including a decrease in major T cell subsets and an increase in NK cells and activated T cells. frontiersin.org

A clinical study in elderly men with low baseline DHEA-S levels demonstrated that oral DHEA administration significantly activated immune function. nih.gov The findings from this study are detailed in the table below.

| Immune Parameter | Observation after DHEA Administration | Time to Effect | Significance (p-value) |

| Monocytes | 45% increase | 2 weeks | p < .01 |

| 35% increase | 20 weeks | p < .01 | |

| B Cells | 35% increase | 2 weeks | p < .05 |

| 29% increase | 10 weeks | p < .05 | |

| B Cell Mitogenic Response | 62% increase | 12 weeks | p < .05 |

| T Cell Mitogenic Response | 40% increase | Not specified | p < .05 |

| Cells Expressing IL-2R (CD25+) | 39% increase | Not specified | p < .05 |

| Natural Killer (NK) Cell Number | 22-37% increase | 18-20 weeks | p < .01 |

| NK Cell Cytotoxicity | 45% increase | Not specified | p < .01 |

| Mitogen-stimulated IL-2 Release | 50% increase | 20 weeks | p < .05 |

| Mitogen-stimulated IL-6 Release | 30% increase | 20 weeks | p < .01 |

Data sourced from a study on the effects of DHEA administration in age-advanced men. nih.gov

While these findings are for DHEA, they highlight the profound impact that this steroid family has on the immune system. The role of 16-hydroxylated metabolites, such as 16β-OH-DHEA sulfate, is an important area for future investigation to determine their specific contribution to these immunomodulatory effects. sav.sk

Physiological and Developmental Research Perspectives on 16beta Oh Dhea Sulfate

Role in Feto-Placental Unit Physiology and Fetal Steroidogenesis

The feto-placental unit is a unique endocrine system in primates where the fetus and placenta collaborate to synthesize steroid hormones essential for maintaining pregnancy. Within this system, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) and its hydroxylated metabolites are of central importance. The fetal adrenal gland, specifically its large fetal zone, is the primary producer of DHEA-S, secreting it in large quantities. testcatalog.orgresearchgate.nettestcatalog.org This DHEA-S serves as the principal precursor for the placental production of estrogens. testcatalog.orgtestcatalog.org

A critical step in the biosynthesis of the dominant pregnancy estrogen, estriol (B74026) (E3), is the 16-hydroxylation of DHEA-S. testcatalog.orgarborassays.comnih.gov This process occurs predominantly in the fetal liver, which converts fetal adrenal-derived DHEA-S into 16α-hydroxy-DHEA sulfate (16α-OH-DHEAS). nih.govsci-hub.seoup.com The placenta, lacking the 16-hydroxylase enzyme, is dependent on this 16-hydroxylated precursor from the fetus to synthesize estriol. oup.com The resulting 16α-OH-DHEAS is then transported to the placenta, where it is de-sulfated and aromatized to estriol. nih.govoup.com The integrity of this entire pathway is crucial, and maternal levels of estriol are often used to monitor fetal well-being. researchgate.net

While the 16α-hydroxylation pathway is the most prominent, research has also identified the formation of the 16β isomer. Studies using homogenates of human fetal liver have demonstrated the capacity for 16β-hydroxylation of DHEA-S. However, this appears to be a minor metabolic route compared to its alpha counterpart. In one study, the yield of conversion to 16α-OH-DHEAS was 24.4%, whereas the yield for 16β-OH-DHEAS was significantly lower at 1.8%.

The transport of these steroid precursors into placental cells is a carrier-mediated process. Specific transporters, such as Organic Anion Transporter 4 (OAT4) and Sodium-dependent organic anion transporter (SOAT), have been identified as carriers for 16α-OH-DHEAS and are expressed in the syncytiotrophoblast of the human placenta, highlighting their functional role in placental estriol synthesis.

| Compound | Primary Site of Production | Primary Role |

|---|---|---|

| DHEA sulfate (DHEA-S) | Fetal Adrenal Gland | Main precursor for placental estrogen synthesis. researchgate.nettestcatalog.org |

| 16α-OH-DHEA sulfate | Fetal Liver (from DHEA-S) | Major direct precursor for placental estriol. nih.govoup.com |

| 16β-OH-DHEA sulfate | Fetal Liver (from DHEA-S) | Minor metabolite of DHEA-S hydroxylation. |

| Estriol (E3) | Placenta | Dominant estrogen of pregnancy; synthesized from 16α-OH-DHEA sulfate. testcatalog.orgnih.gov |

Endogenous Secretion Patterns and Diurnal Rhythms

The secretion patterns of adrenal steroids can vary significantly. Many steroids, such as cortisol and its precursor DHEA, exhibit a distinct diurnal rhythm, with levels peaking in the early morning and declining throughout the day. ayumetrix.comkarolinum.cz However, the sulfated form, DHEA-S, has a much longer half-life (10–20 hours compared to 1–3 hours for DHEA) and does not show significant diurnal variation. arborassays.comnih.govmedscape.come-enm.org This stability makes DHEA-S a reliable marker for adrenal androgen production in clinical practice. medscape.com

Research into the specific diurnal rhythm of 16-hydroxylated DHEA-S metabolites suggests they follow the pattern of their precursor. One study that measured daily fluctuations of DHEA metabolites found no significant diurnal rhythm for 16α-hydroxy-DHEA. karolinum.cz While some research indicates that DHEA-S is secreted synchronously with cortisol, the concentration patterns differ throughout the day, with DHEA-S levels being highest upon awakening and then gradually declining. nih.gov

Specific studies on the diurnal rhythm of 16β-OH-DHEA sulfate are limited. However, research on its circulating levels shows that they are a function of age, remaining stable until the third decade of life and then progressively declining. researchgate.net This age-related decline mirrors that of its parent compound, DHEA-S. mdpi.com The secretion of 16β-OH-DHEA sulfate appears to be directly from the human adrenal cortex and is responsive to ACTH stimulation and dexamethasone (B1670325) suppression, confirming its adrenal origin. researchgate.net

Sex-Based Differences in Metabolism and Biological Activity

The metabolism and effects of DHEA and its derivatives can be influenced by sex. For the parent compound, DHEA-S, clear gender differences exist. Circulating levels are generally higher in men than in women. nih.govmdpi.comresearchgate.net Furthermore, the metabolism of DHEA differs, with some studies suggesting that women have a greater capacity to cleave DHEA-S back to its unconjugated form, DHEA. sci-hub.se

Regarding the 16-hydroxylated metabolites, the evidence for sex-based differences is less clear. A study measuring circulating levels of 16β-OH-DHEA sulfate in normal subjects found no significant difference between males and females. researchgate.net Similarly, another investigation in patients with nonalcoholic fatty liver disease noted that while DHEA-S and another metabolite, etiocholanolone-S, were significantly different between men and women, 16-OH-DHEA-S levels were not influenced by gender. nih.gov

However, the biological effects of DHEA and its downstream products can be gender-specific. mdpi.com For example, long-term DHEA supplementation has been shown to increase testosterone (B1683101) levels to the lower limit of normal only in women, not in men. mdpi.com The metabolism of steroids can also vary in different cell types, which may contribute to sex-specific effects. mdpi.com In wild songbirds, a model for studying steroid action, DHEA levels in brachial and jugular plasma showed opposite sex differences at various developmental stages, suggesting sex-specific metabolism or uptake of DHEA by the brain. oliverlovelab.com While direct evidence for sex-specific biological activity of 16β-OH-DHEA sulfate is sparse, the known differences in the metabolism of its precursor suggest that its downstream effects could potentially vary between sexes.

| Compound | Finding | Reference |

|---|---|---|

| DHEA sulfate (DHEA-S) | Circulating levels are generally higher in men than in women. | nih.govresearchgate.net |

| DHEA / DHEA-S Metabolism | Women may have greater in vivo cleavage of DHEA-S to DHEA. | sci-hub.se |

| 16β-OH-DHEA sulfate | No significant sex difference demonstrated in circulating levels in normal subjects. | researchgate.net |

| 16-OH-DHEA sulfate | Levels showed no influence of gender in a study of NAFLD patients. | nih.gov |

| DHEA Supplementation Effects | Increases testosterone levels to lower normal range only in women. | mdpi.com |

Advanced Methodologies for 16beta Oh Dhea Sulfate Research

Mass Spectrometry-Based Analytical Techniques for Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of steroids like 16β-OH-DHEA-S due to its high sensitivity and specificity. It is often coupled with a chromatographic separation technique to resolve isomers and isobars, providing comprehensive metabolite profiles.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-TOF)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile or semi-volatile compounds. For steroids like 16β-OH-DHEA-S, a chemical derivatization step is typically required to increase their volatility and thermal stability. This often involves creating trimethylsilyl (B98337) (TMS) or pentafluorobenzyl oxime-trimethylsilyl ether derivatives. nih.gov

GC-MS has been instrumental in metabolic profiling studies that identify and quantify various DHEA metabolites, including hydroxylated forms like 16β-OH-DHEA. eco-vector.com In studies of Polycystic Ovary Syndrome (PCOS), for instance, GC-MS-based metabolic profiling of urine has revealed increased excretion of DHEA metabolites, including 16β-OH-DHEA, in patients compared to control groups. eco-vector.com The technique often employs selected ion monitoring (SIM) to enhance sensitivity and specificity for target analytes. nih.govnih.gov Tandem mass spectrometry (GC-MS/MS) further improves specificity by monitoring specific fragmentation transitions of the parent ion, which is crucial for distinguishing between closely related steroid isomers. sci-hub.se Time-of-flight (TOF) mass analyzers, while less common in routine clinical labs, offer high mass resolution and rapid scanning capabilities, beneficial for untargeted metabolomics research.

Table 1: Application of GC-MS in Steroid Metabolite Analysis

| Feature | Description | Reference |

|---|---|---|

| Instrumentation | SHIMADZU GCMS-QP2020; Capillary GC with bench-top MS | eco-vector.comnih.gov |

| Sample Preparation | Requires desulfation (e.g., methanolysis) and derivatization (e.g., heptafluorobutyryl or trimethylsilyl ethers) to increase volatility. | nih.govnih.gov |

| Application | Metabolomics analysis of androgens, progestins, and glucocorticoids in urine; determination of DHEA-S in plasma. | eco-vector.comnih.gov |

| Key Finding | Identified increased urinary excretion of 16β-OH-DHEA in non-obese patients with Polycystic Ovary Syndrome (PCOS). | eco-vector.com |

High Resolution Accurate Mass Spectrometry (HRMS)

High-Resolution Accurate Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an analyte, which is a significant advantage in identifying unknown metabolites and distinguishing between compounds with the same nominal mass.

In steroid research, techniques like LC-MS/MS and HRMS are used to analyze the steroid sulfatome. frontiersin.org For example, untargeted metabolomics studies using ultra-performance liquid chromatography (UPLC) coupled to a Q-Exactive high-resolution/accurate mass spectrometer have been employed to investigate associations between DHEA metabolites and disease risk. researchgate.net While many studies focus on the more abundant 16α-isomer, the methodology is directly applicable to the detection and quantification of 16β-OH-DHEA-S. frontiersin.orgresearchgate.net HRMS is particularly valuable in metabolic studies for identifying novel or unexpected metabolites without the need for pre-existing standards. sci-hub.se

Isotope Ratio Mass Spectrometry (IRMS) for Biosynthetic Origin Tracing

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to determine the ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound. This method is the gold standard for differentiating between endogenous steroids and their chemically synthesized, commercially available counterparts, which is of particular importance in anti-doping research. sci-hub.seresearchgate.net

Synthetic steroids are typically derived from plant sterols, which have a different ¹³C signature compared to steroids produced endogenously in the human body. researchgate.net By measuring the ¹³C/¹²C ratio of a suspected exogenous steroid and comparing it to that of an endogenous reference compound, its origin can be unequivocally established. researchgate.net While direct application to 16β-OH-DHEA-S in published studies is not prominent, the IRMS methodology has been extensively used to study the metabolism of DHEA and other related prohormones, confirming it as a crucial tool for tracing the biosynthetic origins of steroid metabolites. sci-hub.seresearchgate.net

Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, isolation, and quantification of steroid conjugates like 16β-OH-DHEA-S from biological matrices. Unlike GC, HPLC can directly analyze sulfated steroids without the need for derivatization, although a hydrolysis step (solvolysis) might be employed to analyze the unconjugated steroid core.

Reversed-phase HPLC (RP-HPLC) using columns like C18 is the most common modality. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the wide range of steroids present in a biological extract, from polar conjugates to non-polar free steroids. nih.gov For instance, a three-step gradient RP-HPLC method was developed to separate DHEA from its metabolites and biosynthetic precursors. nih.gov HPLC is also frequently used as a sample purification or fractionation step prior to analysis by mass spectrometry or immunoassay, ensuring that interfering substances are removed. nih.govsci-hub.se

Immunoassay Techniques (e.g., Radioimmunoassay) for Quantification in Biological Matrices

Immunoassays, particularly radioimmunoassay (RIA), have historically been a primary method for quantifying steroid hormones in biological fluids like plasma and serum. researchgate.netnih.gov These techniques are based on the principle of competitive binding, where the analyte of interest (e.g., 16β-OH-DHEA) in a sample competes with a radiolabeled standard (tracer) for a limited number of binding sites on a specific antibody. demeditec.com

An RIA for plasma 16β-OH-DHEA has been developed and used to evaluate its levels in normal and pathological conditions. nih.gov Similarly, RIAs have been established for the sulfate (B86663) conjugate. researchgate.net It is crucial that the antibody used possesses high specificity for 16β-OH-DHEA-S with minimal cross-reactivity to other structurally similar steroids like DHEA-S or the 16α-epimer to ensure accurate quantification. nih.gov While highly sensitive, immunoassays can sometimes suffer from cross-reactivity, leading to potential overestimation of the true concentration when compared to more specific methods like GC-MS or LC-MS/MS. nih.gov

Table 2: Characteristics of Radioimmunoassay for Hydroxylated DHEA Metabolites

| Parameter | Finding | Reference |

|---|---|---|

| Principle | Competitive binding between unlabeled antigen (in sample) and a radiolabeled antigen for a specific antibody. | demeditec.comnih.gov |

| Application | Quantification of 16β-OH-DHEA and its sulfate in plasma/serum. | researchgate.netnih.gov |

| Reported Levels | Plasma 16β-OH-DHEA levels in normal adults (20-39 years) reported as 330 +/- 29 pg/ml. | nih.gov |

| Limitations | Potential for cross-reactivity with other steroids; may overestimate concentrations compared to MS-based methods. | nih.govnih.gov |

In Vitro and Ex Vivo Cellular Models for Mechanistic Studies

To understand the biosynthesis, metabolism, and functional role of 16β-OH-DHEA-S at a cellular and molecular level, researchers utilize various in vitro and ex vivo models.

In vitro models involve studying biological processes in a controlled artificial environment outside of a living organism. A key finding was the demonstration of 16β-hydroxylation of DHEA sulfate using homogenates of human fetal liver. nih.gov In these experiments, [7α-³H]DHEA sulfate was incubated with the liver tissue homogenate, and the resulting radioactive products were separated and identified. This work established that the fetal liver is a site of 16β-OH-DHEA-S biosynthesis, with a conversion yield of 1.8% (compared to 24.4% for the 16α-isomer). nih.gov Other in vitro models, such as the HepG2 human liver cancer cell line, have been used to study the effects of DHEA and its metabolites on cellular receptors. nih.gov Studies using human bone marrow stromal cells (hBMSCs) have explored the effects of DHEA on osteogenic differentiation, providing a model system to potentially investigate the actions of its hydroxylated metabolites. frontiersin.org

Ex vivo models use tissue taken directly from a living organism and studied in a laboratory setting. mdpi.com While specific ex vivo studies focusing solely on 16β-OH-DHEA-S are not widely documented, the methodology of using excised tissue, such as skin or liver slices, is a powerful tool for investigating steroid metabolism in a more physiologically relevant context than isolated cell cultures. mdpi.comnih.gov These models help bridge the gap between in vitro findings and in vivo complexity.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 16beta-hydroxydehydroepiandrosterone (B3364497) sulfate | 16β-OH-DHEA-S |

| Dehydroepiandrosterone (B1670201) | DHEA |

| Dehydroepiandrosterone sulfate | DHEA-S |

| 16alpha-hydroxydehydroepiandrosterone | 16α-OH-DHEA |

| 16alpha-hydroxydehydroepiandrosterone sulfate | 16α-OH-DHEA-S |

| Androsterone | An |

| Ethiocholanolone | Et |

| Tetrahydrocortisone | THE |

| Tetrahydrocortisol | THF |

| Pregnenolone | |

| 17-hydroxypregnenolone | |

| Progesterone | |

| 17-hydroxyprogesterone | 17-OHP |

| Androstenedione (B190577) | |

| Testosterone (B1683101) | |

| Estradiol (B170435) | |

| 7alpha-hydroxy-DHEA | 7αOH-DHEA |

| 7beta-hydroxy-DHEA | 7βOH-DHEA |

| 7-keto-DHEA | |

| 5-androstene-3beta, 17beta-diol 16 one | 3β, 17β-diol 16-oxo |

| 16α-hydroxyestrone | |

| Androstenediol (B1197431) | ADIOL |

| Pregnenolone sulfate | |

| 17-hydroxypregnenolone sulfate | |

| Androstenediol-3-sulfate | |

| Androsterone sulfate | |

| Epiandrosterone sulfate | |

| Cholesterol sulfate | |

| Estrone-3-sulfate | |

| 17β-estradiol-3-sulfate | |

| 17β-estradiol-17-sulfate |

Application of Omics Technologies (e.g., Metabolomics) in Steroid Research

Omics technologies, particularly metabolomics, have become powerful tools for comprehensive steroid profiling in biological samples. birmingham.ac.ukwada-ama.org These approaches enable the simultaneous measurement of a wide array of steroids and their metabolites, providing a detailed snapshot of steroid biosynthesis and metabolism. nih.govnih.gov This is a significant advantage over traditional immunoassays, which measure steroids individually and can be limited by specificity issues. nih.govtohoku.ac.jp

Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the cornerstone of steroid metabolomics. tohoku.ac.jpjst.go.jp These methods offer high sensitivity and specificity, allowing for the quantification of numerous steroids, including precursors, glucocorticoids, mineralocorticoids, and androgens, in a single analysis. nih.govendocrine-abstracts.org For instance, a validated LC-MS/MS method can quantify nearly 30 different steroids from a urine sample after enzymatic deconjugation of their sulfate and glucuronide forms. endocrine-abstracts.org Such comprehensive profiling is crucial for identifying unique steroid signatures associated with various physiological and pathological states. nih.gov

In the context of 16β-OH-DHEA sulfate, metabolomics offers a robust framework for its detection and quantification. Research has successfully used LC-MS-based metabolomics to identify novel biomarkers for liver fibrosis in nonalcoholic fatty liver disease (NAFLD). nih.gov In these studies, 16β-OH-DHEA sulfate (referred to as 16-OH-DHEA-S in the study) was identified as a metabolite that increased with the progression of fibrosis. nih.gov This highlights the capability of metabolomics to uncover the roles of specific, less-abundant steroid metabolites in disease processes.

The general workflow for steroid metabolomics involves sample collection (e.g., serum, urine), extraction, chromatographic separation, and MS detection. endocrine-abstracts.orgdoi.org The data generated is complex, often requiring sophisticated biostatistical analysis to identify significant changes in metabolite levels and reveal underlying biological pathways. wada-ama.orgrsc.org

| Metabolite | Association with Fibrosis Progression | Diagnostic Potential |

|---|---|---|

| Dehydroepiandrosterone sulfate (DHEA-S) | Decreased | AUC = 0.74 |

| Etiocholanolone sulfate | Decreased | AUC = 0.81 |

| 16-hydroxydehydroepiandrosterone sulfate (16-OH-DHEA-S) | Increased | AUC = 0.74 |

| Ratio: 16-OH-DHEA-S / DHEA-S | Increased | AUC = 0.85 |

AUC (Area Under the Curve) from ROC analysis indicates the diagnostic utility for detecting advanced fibrosis.

Surface Plasmon Resonance (SPR) for Enzyme-Ligand Interaction Kinetics

The principle of SPR involves immobilizing one molecule (the ligand, e.g., an enzyme) onto a sensor chip and flowing the other molecule (the analyte, e.g., a steroid or a protein partner) over the surface. washington.edu Binding events are detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a sensorgram. washington.edu

In steroid research, SPR has been instrumental in elucidating the complex interactions between cytochrome P450 (CYP) enzymes and their redox partners, as well as the influence of steroid substrates on these interactions. biorxiv.orgresearchgate.net For example, studies have used SPR to show that steroid substrates can modulate the affinity and stability of the complexes between mitochondrial CYPs and their electron-donating partner, adrenodoxin. biorxiv.org

While direct SPR studies on 16β-OH-DHEA sulfate are not prominently documented, the technique is highly applicable to investigating its formation and metabolism. The enzymes responsible for the 16β-hydroxylation of DHEA and its subsequent sulfation are prime candidates for SPR analysis. Human sulfotransferases (SULTs), such as SULT2A1, are responsible for sulfating DHEA. mdpi.comresearchgate.net SPR has been used to confirm direct, high-affinity interactions between SULT2A1 and CYP17A1, an enzyme involved in the upstream synthesis of DHEA. mdpi.com This suggests the formation of multi-enzyme complexes that facilitate efficient steroid biosynthesis. mdpi.com

SPR could be used to:

Determine the binding kinetics of 16β-OH-DHEA to sulfotransferases.

Investigate how 16β-OH-DHEA sulfate interacts with other proteins or receptors.

Assess the inhibitory or allosteric effects of other steroids or compounds on the enzymes that metabolize 16β-OH-DHEA sulfate.

| Enzyme | Substrate/Ligand | Kinetic Parameter (Kₘ) | Methodology Note |

|---|---|---|---|

| hSULT2A1 | Ciprofloxacin | 1.08 mM | Enzyme kinetics assay |

| hSULT2A1 | Moxifloxacin | 0.53 mM | Enzyme kinetics assay |

| hSULT2A1 | Desipramine | 0.054 mM | Enzyme kinetics assay |

| TPST-1/TPST-2 | PAPS (co-substrate) | Similar to other STs | HPLC-based assay |

Kₘ (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of the maximum. Lower Kₘ values indicate higher affinity. The data illustrates the type of kinetic information that can be obtained for enzymes involved in sulfation.

Q & A

Q. How should researchers structure a literature review to address gaps in this compound’s biomarker potential?

Q. What criteria define high-quality primary literature for citing in this compound research?

- Evaluation Metrics :

- Prioritize peer-reviewed studies with transparent methods (e.g., full protocol disclosure).

- Assess risk of bias using tools like ROBINS-I for observational studies.

- Exclude studies lacking validation steps (e.g., unreported CV% in assays) .

Q. Tables for Quick Reference

| Analytical Method | Key Parameters | References |

|---|---|---|

| ELISA | Cross-reactivity <5%, LOD: 0.1 ng/mL | |

| LC-MS/MS | LOQ: 0.05 ng/mL, RT variability <2% |

| Statistical Test | Use Case | Software |

|---|---|---|

| Mixed-effects models | Longitudinal hormone trajectories | R (lme4), SAS PROC MIX |

| Meta-analysis | Resolving contradictory findings | RevMan, STATA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.